molecular formula C7H6ClN3 B13007559 6-Chloro-1H-benzo[d]imidazol-7-amine

6-Chloro-1H-benzo[d]imidazol-7-amine

Cat. No.: B13007559
M. Wt: 167.59 g/mol
InChI Key: LRXVUDBRSQYDBU-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-7-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of a chlorine atom at the 6-position and an amine group at the 7-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroformic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzo[d]imidazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1H-benzo[d]imidazol-7-amine
  • 6-Bromo-1H-benzo[d]imidazol-7-amine
  • 6-Iodo-1H-benzo[d]imidazol-7-amine

Uniqueness

6-Chloro-1H-benzo[d]imidazol-7-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11)

InChI Key

LRXVUDBRSQYDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)Cl

Origin of Product

United States

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